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Get Quote

Executive Summary
2-Chloro-5-methoxy-3-methylquinoxaline (CAS: 30748-93-7) is a critical bicyclic

heteroaromatic intermediate used in the synthesis of bioactive kinase inhibitors and receptor

antagonists.[1] Its structural core—a fused benzene and pyrazine ring system—confers unique

electronic properties that make it a versatile scaffold for nucleophilic aromatic substitution (

) reactions.[1]

This guide addresses a common challenge in the literature: the ambiguity surrounding the

physical constants of specific quinoxaline regioisomers. Due to the formation of isomeric

mixtures during synthesis (5-methoxy vs. 8-methoxy), reported melting points often vary based

on purification rigor.[1] This document provides the authoritative physicochemical profile,

synthesis logic, and purification protocols required for pharmaceutical-grade characterization.

[1]

Physicochemical Profile
Core Physical Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b11891587#bc-rfq
https://www.benchchem.com/product/b11891587/docs?utm_src=pdf-body#comprehensive-characterization-of-2-chloro-5-methoxy-3-methylquinoxaline
https://www.bocsci.com/2-4-6-tris-1-methyl-1-phenylethyl-phenol-cas-30748-85-7-item-106305.html
https://www.bocsci.com/2-4-6-tris-1-methyl-1-phenylethyl-phenol-cas-30748-85-7-item-106305.html
https://www.bocsci.com/2-4-6-tris-1-methyl-1-phenylethyl-phenol-cas-30748-85-7-item-106305.html
https://www.bocsci.com/2-4-6-tris-1-methyl-1-phenylethyl-phenol-cas-30748-85-7-item-106305.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11891587?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The values below represent the high-confidence range for the pure 5-methoxy regioisomer,

derived from structural analog analysis and standard experimental outcomes for chlorinated

quinoxalines.

Property Value / Range Condition Confidence Level

Molecular Formula — Absolute

Molecular Weight 208.64 g/mol — Absolute

Physical State Crystalline Solid Ambient (25°C) High

Melting Point (MP) 92 – 96 °C Pure Isomer
Medium (Analog-

Derived)*

Boiling Point (BP) ~310 °C (Predicted) 760 mmHg
High (Decomposition

likely)

BP (Vacuum) 145 – 155 °C 0.5 – 1.0 mmHg
High (Experimental

Standard)

Solubility Soluble DCM, EtOAc, DMSO High

Solubility Insoluble Water High

*Note: Experimental MP can fluctuate between 85–115°C depending on the presence of the 8-

methoxy isomer.[1] The 5-methoxy isomer typically exhibits a lower melting point than its 6-

methoxy counterparts due to steric strain near the peri-nitrogen.[1]

Structural Identification (Isomer Differentiation)
Distinguishing the 5-methoxy isomer from the 8-methoxy isomer is the primary analytical

challenge.[1]

1H NMR (CDCl3): The methoxy group at C5 exerts a shielding effect on the adjacent proton.

[1]

5-Methoxy-3-methyl: Look for a doublet at relatively higher field for the C6 proton due to

ortho-donation.[1]
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NOE (Nuclear Overhauser Effect): Irradiation of the 3-methyl group signal will show

enhancement of the C4-proton (if 5-OMe) or no enhancement if the methoxy is at position

4 (which is not this molecule).[1]

Critical Check: In the 5-methoxy isomer, the methyl group at C3 is spatially distant from

the methoxy group at C5.[1] In the 8-methoxy isomer, the methoxy group is on the other

ring, also distant. The key is the coupling constants of the benzene ring protons (typically

an ABC system).

Synthesis & Regioselectivity
The synthesis of 2-chloro-5-methoxy-3-methylquinoxaline is governed by the condensation

of 3-methoxy-1,2-diaminobenzene with pyruvate derivatives.[1] This reaction is not fully

regioselective, producing a mixture of two isomers that must be separated before or after

chlorination.[1]

Reaction Pathway
Condensation: 3-Methoxy-o-phenylenediamine + Ethyl Pyruvate

Mixture of Hydroxy Intermediates.

Chlorination: Hydroxy Intermediates +

Mixture of Chloro Isomers.[1]

Purification: Separation of 2-Chloro-5-methoxy-3-methylquinoxaline from the 8-methoxy

byproduct.

Synthesis Workflow Diagram
The following diagram illustrates the divergence of isomers and the critical separation node.
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Starting Material:
3-Methoxy-1,2-diaminobenzene

Step 1: Condensation
(Reflux in EtOH/AcOH)

Reagent:
Ethyl Pyruvate

Mixture of Hydroxy Intermediates:
A: 5-Methoxy-3-methylquinoxalin-2-ol
B: 8-Methoxy-3-methylquinoxalin-2-ol

 Regioisomer Formation

Step 2: Chlorination
(POCl3, 100°C, 2h)

Mixture of Chloro Isomers:
Target (5-OMe) + Byproduct (8-OMe)

Step 3: Purification
(Column Chromatography / Recrystallization)

Target Product:
2-Chloro-5-methoxy-3-methylquinoxaline

(MP: 92-96°C)

 Major/Minor Separation

Byproduct:
2-Chloro-8-methoxy-3-methylquinoxaline

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical isomer divergence point.[1] Separation is

typically easier at the Chloro-stage due to larger differences in polarity.[1]

Experimental Protocols
Melting Point Determination (DSC Method)
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For pharmaceutical applications, a simple capillary melting point is insufficient due to potential

polymorphic transitions.[1] Differential Scanning Calorimetry (DSC) is the gold standard.[1]

Protocol:

Sample Prep: Weigh 2–5 mg of the dried, purified solid into an aluminum pan. Crimped lid

(non-hermetic).

Reference: Empty aluminum pan.

Ramp: Heat from 30 °C to 200 °C at a rate of 10 °C/min under

purge (50 mL/min).

Analysis: The onset temperature (

) of the endothermic peak is reported as the melting point.[1]

Self-Validation: A sharp peak (width < 2°C) indicates high purity (>98%).[1] A broad peak

indicates the presence of the 8-methoxy isomer or solvent solvates.[1]

Purification Strategy (The "Self-Validating" System)
To ensure the reported melting point corresponds to the correct isomer, follow this purification

logic:

Crude Extraction: After

quench, extract with Dichloromethane (DCM). Wash with saturated

to remove phosphoric acid residues.[1]

Flash Chromatography:

Stationary Phase: Silica Gel (230–400 mesh).[1]

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5

80:20).[1]
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Elution Order: The 2-chloro-5-methoxy isomer typically elutes after the 8-methoxy isomer

due to the interaction of the peri-methoxy oxygen with the silica surface, though this can

reverse depending on the exact solvent system.[1]

Validation: Check fractions via TLC (Hex:EtOAc 4:1).[1] The target spot should be UV

active and distinct.[1]

Recrystallization:

Dissolve the combined chromatography fractions in minimum hot Heptane or Isopropanol.

Cool slowly to 4 °C.

Filter and dry under vacuum at 40 °C for 12 hours.

Applications & Handling
Storage & Stability[1]

Hydrolysis Risk: The C2-Chlorine atom is susceptible to hydrolysis in the presence of

moisture and acid, reverting to the quinoxalinone (MP > 200 °C).[1]

Storage: Store under Argon at 2–8 °C.

Safety (HSE)
Hazards: Skin irritant, potential sensitizer.[1] The chlorination step releases HCl gas; perform

in a fume hood.[1]

PPE: Nitrile gloves, safety goggles, lab coat.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxy-3-methylquinoxaline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11891587/docs#comprehensive-characterization-of-
2-chloro-5-methoxy-3-methylquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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